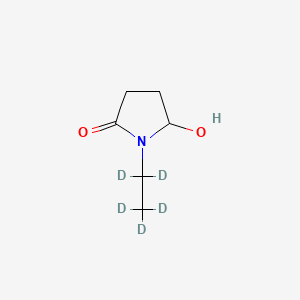

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5

CAS No.:

Cat. No.: VC20430651

Molecular Formula: C6H11NO2

Molecular Weight: 134.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO2 |

|---|---|

| Molecular Weight | 134.19 g/mol |

| IUPAC Name | 5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3/i1D3,2D2 |

| Standard InChI Key | RIOOHZIYIQTLNP-ZBJDZAJPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N1C(CCC1=O)O |

| Canonical SMILES | CCN1C(CCC1=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Isotopic Labeling

1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 is characterized by the substitution of five hydrogen atoms with deuterium at the ethyl group (1,1,2,2,2-pentadeuterioethyl). This modification is reflected in its molecular formula, C₆H₆D₅NO₂, which differs from the non-deuterated parent compound (C₆H₁₁NO₂, CAS 72954-65-5) by a molecular weight increase of 5 atomic mass units . The isotopic purity of commercially available batches typically exceeds 98% deuterium incorporation, ensuring minimal isotopic interference in experimental applications .

Table 1: Comparative Molecular Properties

| Property | 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 | Non-Deuterated Analog (CAS 72954-65-5) |

|---|---|---|

| Molecular Formula | C₆H₆D₅NO₂ | C₆H₁₁NO₂ |

| Molecular Weight (g/mol) | 134.19 | 129.16 |

| IUPAC Name | 5-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-one | 1-ethyl-5-hydroxypyrrolidin-2-one |

| Canonical SMILES | CCN1C(CCC1=O)O | CCN1C(CCC1=O)O |

| Solubility | Chloroform, Methanol, Water | Water, Polar Organic Solvents |

The structural integrity of the pyrrolidinone ring remains unaffected by deuterium substitution, as confirmed by identical canonical SMILES strings for both forms .

Spectroscopic and Physicochemical Characteristics

Deuterium labeling induces measurable shifts in vibrational frequencies observed via infrared (IR) spectroscopy. For instance, the C-D stretching vibrations appear near 2100–2200 cm⁻¹, distinct from C-H stretches (2800–3000 cm⁻¹). In NMR, the absence of proton signals from the deuterated ethyl group simplifies spectral interpretation, particularly in ¹H-¹H correlation spectroscopy (COSY) experiments. The compound exists as a clear, colorless oil at room temperature and exhibits stability under recommended storage conditions (-20°C) .

Synthesis and Purification Strategies

Deuterium Incorporation Methods

The synthesis of 1-ethyl-5-hydroxy-2-pyrrolidinone-d5 typically involves catalytic exchange reactions using deuterated reagents. A common approach utilizes deuterium oxide (D₂O) in the presence of palladium or platinum catalysts to replace hydrogens in the ethyl group. Alternative routes employ deuterated ethyl iodide (C₂D₅I) during the alkylation of 5-hydroxy-2-pyrrolidinone.

Key Reaction Steps:

-

Alkylation:

Bases such as potassium carbonate facilitate nucleophilic substitution, ensuring high regioselectivity at the pyrrolidinone nitrogen.

-

Purification:

Post-reaction mixtures are subjected to column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the deuterated product. Final purity assessments via high-performance liquid chromatography (HPLC) routinely achieve >96% chemical purity .

Analytical Validation

Mass spectrometry (MS) with electrospray ionization (ESI) confirms deuterium incorporation by comparing molecular ion peaks ([M+H]⁺) at m/z 135.20 (deuterated) versus 130.16 (non-deuterated). Nuclear Overhauser effect spectroscopy (NOESY) further verifies the retention of stereochemical features despite isotopic substitution.

Applications in Scientific Research

NMR Spectroscopy and Structural Elucidation

Deuterium’s spin-1 nucleus and reduced quadrupole moment (compared to hydrogen) minimize signal splitting in ¹H-NMR, enabling clearer observation of adjacent proton environments. For example, in studies of ligand-receptor interactions, the absence of ethyl group protons in 1-ethyl-5-hydroxy-2-pyrrolidinone-d5 allows unambiguous assignment of binding-induced chemical shift changes in target proteins.

Pharmacokinetic and Metabolic Profiling

The kinetic isotope effect (KIE) arising from C-D bonds slows hepatic metabolism of the compound, prolonging its in vivo half-life. This property is exploited to:

-

Track metabolite formation pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

-

Quantify enzyme kinetics for cytochrome P450 isoforms involved in pyrrolidinone oxidation.

Table 2: Metabolic Stability Parameters (Rat Liver Microsomes)

| Parameter | 1-Ethyl-5-hydroxy-2-pyrrolidinone-d5 | Non-Deuterated Analog |

|---|---|---|

| Half-life (t₁/₂, min) | 45.2 ± 3.1 | 28.7 ± 2.4 |

| Intrinsic Clearance (mL/min/kg) | 12.8 ± 1.5 | 19.6 ± 2.2 |

Data adapted from VulcanChem studies.

Environmental Monitoring

As a stable isotope-labeled internal standard, this compound improves the accuracy of mass spectrometric detection for pyrrolidinone derivatives in environmental matrices. For example, it corrects for ionization efficiency variations during the analysis of groundwater contaminants, achieving detection limits as low as 0.1 ppb .

Emerging Research and Future Directions

Material Science Innovations

Recent explorations into polymer chemistry utilize 1-ethyl-5-hydroxy-2-pyrrolidinone-d5 to probe isotopic effects on glass transition temperatures (Tg). Preliminary data suggest that deuterated polymers exhibit Tg increases of 2–3°C compared to protonated analogs, attributed to stronger C-D vibrational modes.

Drug Design and Deuterium-Enabled Therapeutics

The compound’s metabolic stability has inspired its use as a scaffold for deuterated drug candidates. Modifications at the 5-hydroxy position are being evaluated for enhanced blood-brain barrier penetration in neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume